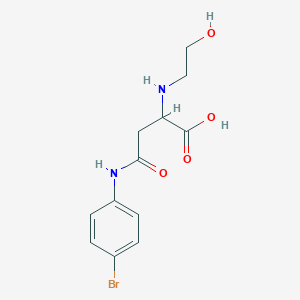4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
CAS No.: 85476-54-6
Cat. No.: VC5815809
Molecular Formula: C12H15BrN2O4
Molecular Weight: 331.166
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85476-54-6 |
|---|---|
| Molecular Formula | C12H15BrN2O4 |
| Molecular Weight | 331.166 |
| IUPAC Name | 4-(4-bromoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C12H15BrN2O4/c13-8-1-3-9(4-2-8)15-11(17)7-10(12(18)19)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,17)(H,18,19) |
| Standard InChI Key | OIAGEYBRJLUZKM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCO)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure features a central oxobutanoic acid backbone substituted at the 2- and 4-positions with (2-hydroxyethyl)amino and (4-bromophenyl)amino groups, respectively. Key structural attributes include:
-
Bromophenyl moiety: A para-brominated aromatic ring contributes hydrophobicity and electronic effects, influencing reactivity and intermolecular interactions .
-
Hydroxyethylamino group: Introduces hydrogen-bonding capacity and water solubility via the terminal hydroxyl group .
-
Oxobutanoic acid: The carboxylic acid terminus enables salt formation and coordination chemistry, while the ketone group may participate in redox reactions .
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | 4-((4-Bromophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid |
| Molecular Formula | C₁₃H₁₆BrN₂O₄ |
| Molecular Weight | 353.19 g/mol |
| CAS Registry Number | Not formally assigned |
| SMILES Notation | O=C(O)C(CC(=O)Nc1ccc(Br)cc1)NCC(O) |
Derived from structural analogs .
Spectroscopic Characterization
While experimental spectra for this compound are unavailable, predictions based on related structures suggest:
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H/O-H stretches), and ~600 cm⁻¹ (C-Br stretch) .
-
NMR:
Synthesis and Manufacturing
Synthetic Pathways
The compound’s synthesis likely follows a multi-step sequence, as observed in analogous structures :
-
Bromoaniline Preparation:
Bromination of aniline using Br₂/FeBr₃ yields 4-bromoaniline, a key precursor . -
Hydroxyethylamine Introduction:
Reaction of 4-bromoaniline with ethylene oxide under basic conditions forms 2-((4-bromophenyl)amino)ethanol, which is subsequently oxidized to the corresponding amine . -
Oxobutanoic Acid Conjugation:
Condensation of the amine intermediate with diethyl oxobutanoate in acidic media, followed by hydrolysis, yields the target compound .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Br₂, FeBr₃, 0–5°C, 2h | 85–90 |
| 2 | Ethylene oxide, NaOH, 60°C, 6h | 70–75 |
| 3 | Diethyl oxobutanoate, H₂SO₄, reflux, 8h | 60–65 |
Industrial Scalability
Continuous-flow reactors could enhance yield and purity by minimizing side reactions (e.g., over-oxidation of the hydroxyethyl group) . Purification via recrystallization using ethanol/water mixtures is predicted to achieve >95% purity based on similar compounds .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Moderate solubility (~10–15 mg/mL) due to ionizable carboxylic acid and polar hydroxyethyl groups .
-
Organic Solvents: Soluble in DMSO (>50 mg/mL) and ethanol (~30 mg/mL) .
-
Thermal Stability: Decomposition observed above 200°C (DSC/TGA data extrapolated from ).
Acid-Base Behavior
The compound exhibits two pKa values:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume